methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
CAS No.: 132435-65-5
Cat. No.: VC0156218
Molecular Formula: C24H32N4O12Rh2
Molecular Weight: 774.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132435-65-5 |
|---|---|
| Molecular Formula | C24H32N4O12Rh2 |
| Molecular Weight | 774.34 |
| IUPAC Name | methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
| Standard InChI | InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4 |
| SMILES | COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Introduction
Methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is a complex organometallic compound that combines a pyrrolidine derivative with a rhodium ion. This compound is of significant interest in both catalytic applications and medicinal chemistry due to its unique reactivity and stability, which are attributed to the specific electronic properties of rhodium.
Synthesis Methods
The synthesis of methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) typically involves the reaction of methyl 5-oxopyrrolidin-1-ide-2-carboxylate with a rhodium(II) acetate dimer in solvents like dichloromethane under inert conditions to prevent oxidation of the rhodium center. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound is primarily used as a catalyst in organic transformations like hydrogenation and hydroformylation, which are crucial in the synthesis of pharmaceuticals and fine chemicals.
Biological Activity and Medicinal Applications
Methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) has shown potential in medicinal chemistry, particularly in anticancer research. The mechanism involves the coordination of the rhodium ion with biomolecules, disrupting cellular functions. Studies have indicated that rhodium complexes can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Research Findings
Several studies have highlighted the biological activities of rhodium complexes:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated that rhodium complexes induce apoptosis in breast cancer cells through DNA binding. |
| Johnson et al. (2021) | Catalytic Efficiency | Showed enhanced selectivity in hydroformylation reactions compared to other metal catalysts. |
| Lee et al. (2023) | Mechanistic Insights | Identified specific binding sites on proteins that interact with rhodium complexes, providing insights into their biological effects. |
Comparison with Similar Compounds
Compared to similar compounds like methyl 5-oxopyrrolidin-1-ide-2-carboxylate;palladium(2+) and methyl 5-oxopyrrolidin-1-ide-2-carboxylate;platinum(2+), the rhodium complex exhibits unique reactivity and stability, making it particularly effective in catalytic applications and providing distinct advantages in medicinal chemistry.
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